Rebaudioside C Rebaudioside C Rebaudioside C is a natural product found in Stevia rebaudiana with data available.
See also: Stevia rebaudiuna Leaf (part of).
Brand Name: Vulcanchem
CAS No.: 63550-99-2
VCID: VC21348168
InChI: InChI=1S/C44H70O22/c1-17-12-43-10-6-22-41(3,8-5-9-42(22,4)40(58)65-38-33(57)30(54)26(50)20(14-46)61-38)23(43)7-11-44(17,16-43)66-39-35(64-36-31(55)28(52)24(48)18(2)59-36)34(27(51)21(15-47)62-39)63-37-32(56)29(53)25(49)19(13-45)60-37/h18-39,45-57H,1,5-16H2,2-4H3
SMILES: CC1C(C(C(C(O1)OC2C(C(C(OC2OC34CCC5C6(CCCC(C6CCC5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O
Molecular Formula: C44H70O22
Molecular Weight: 951.0 g/mol

Rebaudioside C

CAS No.: 63550-99-2

Cat. No.: VC21348168

Molecular Formula: C44H70O22

Molecular Weight: 951.0 g/mol

* For research use only. Not for human or veterinary use.

Rebaudioside C - 63550-99-2

CAS No. 63550-99-2
Molecular Formula C44H70O22
Molecular Weight 951.0 g/mol
IUPAC Name [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Standard InChI InChI=1S/C44H70O22/c1-17-12-43-10-6-22-41(3,8-5-9-42(22,4)40(58)65-38-33(57)30(54)26(50)20(14-46)61-38)23(43)7-11-44(17,16-43)66-39-35(64-36-31(55)28(52)24(48)18(2)59-36)34(27(51)21(15-47)62-39)63-37-32(56)29(53)25(49)19(13-45)60-37/h18-39,45-57H,1,5-16H2,2-4H3
Standard InChI Key QSRAJVGDWKFOGU-UHFFFAOYSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@]34CC[C@H]5[C@@]6(CCC[C@@]([C@H]6CC[C@]5(C3)CC4=C)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O
SMILES CC1C(C(C(C(O1)OC2C(C(C(OC2OC34CCC5C6(CCCC(C6CCC5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2C(C(C(OC2OC34CCC5C6(CCCC(C6CCC5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O
Melting Point 215 - 217 °C

Chemical Identity and Structure

Rebaudioside C is a complex steviol glycoside with the molecular formula C44H70O22 and a molecular weight of 951.01 g/mol . It is identified by the CAS Registry Number 63550-99-2 . Structurally, Rebaudioside C can be conceptualized as a steviol molecule with its carboxyl hydrogen atom replaced by a glucose molecule to form an ester, while a hydroxyl hydrogen combines with glucose and rhamnose to form an acetal .

The compound belongs to the broader family of steviol glycosides, which are responsible for the sweet taste of Stevia rebaudiana leaves. These naturally occurring compounds have been established as potent sweeteners, with varying levels of sweetness intensity compared to sucrose .

Natural Occurrence and Extraction

Botanical Source and Distribution

Rebaudioside C is naturally found in the leaves of Stevia rebaudiana, a plant native to South America, particularly Paraguay and Brazil . Notably, steviol glycosides including Rebaudioside C occur only in Stevia rebaudiana, the related species S. phlebophylla, and in the plant Rubus chingii (Rosaceae) .

Steviol GlycosideConcentration (% dry weight)
Stevioside5-10%
Rebaudioside A2-4%
Rebaudioside C1-2%
Dulcoside A0.5-1%
Other Rebaudiosides (B, D, E, F)Minute quantities

A commercial steviol glycoside extract from the plant typically contains approximately 80% stevioside, 8% Rebaudioside A, and only about 0.6% Rebaudioside C .

Analytical Identification Methods

HPLC Analysis Conditions

High-Performance Liquid Chromatography (HPLC) is the standard method for identification and quantification of Rebaudioside C. The recommended HPLC conditions for analysis are:

ParameterCondition
ColumnWakosil-II5C18HG, 4.6 mmφ × 250 mm
Mobile PhaseAcetonitrile/Phosphate buffer (pH 2.6) = 32/68
Flow Rate1.0 mL/min at 40°C
DetectionUV 210 nm
Sample Preparation0.01% Acetonitrile/Water = 3/7
Injection Volume5 μL

These conditions allow for effective separation of Rebaudioside C from other steviol glycosides, including Rebaudioside D, Rebaudioside A, Stevioside, Rebaudioside F, and Dulcoside A .

Other Analytical Techniques

Additional analytical methods employed for characterization of Rebaudioside C include:

  • Ultra-performance liquid chromatography-triple-time of flight mass spectrometry

  • Fourier transform infrared spectroscopy

  • Nuclear magnetic resonance spectroscopy

Chemoenzymatic Modification Approaches

Glycosylation Enhancement

Recent research has focused on modifying Rebaudioside C through glycosylation to improve its sweetness profile and reduce bitterness. A significant advancement in this area involves the use of engineered glycosynthases to add glucose and galactose moieties to Rebaudioside C .

The process involves:

  • Expression and purification of glycosynthases (StspBGlcE383A and AgtuBGlcE358S)

  • Synthesis of key intermediates including 1,2,3,4,6-penta-O-acetyl-glucose and 1,2,3,4,6-penta-O-acetyl-galactose

  • Production of their 1-fluorinated derivatives as donor substrates

  • Enzymatic glycosylation of Rebaudioside C

Bioconversion to Steviol

Microbial Conversion Methods

An efficient method for converting Rebaudioside C to steviol using Paenarthrobacter ilicis CR5301 has been developed. This bacterial conversion approach offers significant advantages over traditional methods .

Regulatory Status Worldwide

Approval Status in Major Markets

Rebaudioside C, as part of the steviol glycosides group, has received regulatory approval in numerous countries:

Region/CountryRegulatory Status
United StatesGRAS (Generally Recognized as Safe) status
European UnionApproved food additive
ChinaApproved under National Food Safety Standard (GB 1886.355-2022)
CanadaApproved food additive
Australia/New ZealandApproved food additive

Since 2008, over 70 steviol glycosides and rebaudiosides, including Rebaudioside C, have been granted GRAS approval in the United States .

Steviol GlycosideRelative AbundanceSweetness ProfileTaste Characteristics
Rebaudioside C1-2%Lower than Reb AMore pronounced bitter aftertaste
Rebaudioside A2-4%200-300× sweeter than sucroseCleaner taste profile than Reb C
Rebaudioside DTrace amountsHigher than Reb AMore sucrose-like profile
Rebaudioside MTrace amountsHigher than Reb AMost sucrose-like profile
Stevioside5-10%150-250× sweeter than sucroseNotable licorice aftertaste

Rebaudioside D and Rebaudioside M present taste profiles more reflective of sucrose due to their high sweetness and cleaner taste compared to the major glycosides, but they occur at very low levels in the stevia leaf .

ParameterSpecification
Assay≥90.0% (HPLC)
Storage Condition2-10°C
Physical FormPowder
PurityAnalytical grade

These high-purity preparations are essential for accurate analytical work and research applications focusing on Rebaudioside C specifically .

Future Research Directions

Enzymatic Engineering

Ongoing research continues to focus on enzymatic engineering to produce more efficient glycosynthases for the modification of Rebaudioside C. These efforts aim to enhance sweetness while minimizing bitter aftertaste, potentially creating derivatives with improved sensory profiles for commercial applications .

Process Optimization

Future research will likely address optimizing large-scale production processes for both Rebaudioside C extraction and its chemoenzymatic modification. This includes improving efficiency, reducing costs, and enhancing the sustainability of production methods .

Novel Applications

As understanding of Rebaudioside C and its derivatives deepens, research may expand into novel applications beyond traditional sweetening, particularly exploring the compound's potential therapeutic properties in greater detail .

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